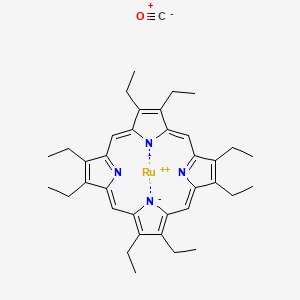

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine ruthenium(II) carbonyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

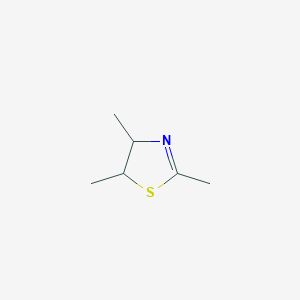

“2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine ruthenium(II) carbonyl” is an organo-metallic compound . It has the empirical formula C37H44N4ORu and a molecular weight of 661.84 . This compound is used in applications requiring non-aqueous solubility, such as recent solar energy and water treatment applications .

Molecular Structure Analysis

The compound has a complex structure with a ruthenium core . The SMILES string representation of the molecule is [C-]#[O+].CCc1c(CC)c2cc3c(CC)c(CC)c4cc5nc(cc6c(CC)c(CC)c(cc1n2)n6[Ru]n34)c(CC)c5CC .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that ruthenium-based compounds are often used as catalysts .Physical and Chemical Properties Analysis

This compound has a maximum absorption wavelength (λmax) of 391 nm . Other physical and chemical properties specific to this compound are not available in the current resources.Scientific Research Applications

Phase Segregation in Polymer Blends

RuOEP has been studied for its behavior in thin films, particularly in blends with regioregular poly(3-hexylthiophene-2,5-diyl) (P3HT). Infrared and UV-visible spectroscopies, along with transmission electron microscopy, have shown that RuOEP and P3HT undergo phase segregation when annealed in solvent vapors. This process results in the formation of microenvironments within the films, suggesting applications in the development of advanced materials with tailored properties (Eigner, Konold, & Massari, 2009).

Anticancer Activity

Research on RuOEP complexes has extended into the field of medicinal chemistry, where these complexes have shown promising anticancer activities. Specifically, studies have demonstrated the effectiveness of RuOEP complexes in inhibiting the growth of human hepatocellular carcinoma cells through the induction of apoptosis and inhibition of cell migration and invasion. These effects are attributed to the regulation of the Nrf2 pathway, showcasing RuOEP's potential as a chemotherapeutic agent (Lu, Shen, Yang, & Gu, 2016).

Electrogenerated Chemiluminescence

The electrogenerated chemiluminescence (ECL) of RuOEP has been investigated, revealing its ability to emit light in fluid solutions. This property is significant for analytical and sensing applications, where RuOEP can serve as a luminescent probe or in the development of ECL-based sensors and assays (Bolin & Richter, 2009).

Surface Restructuring

Studies involving the self-assembled monolayers of RuOEP on Au(111) have provided insights into the time-dependent surface restructuring of porphyrin networks. This has implications for the design of nanostructured surfaces and the development of molecular electronics, where the controlled assembly and restructuring of molecular components are crucial (Kim, Kim, & Park, 2020).

Nucleic Acid Detection

RuOEP nanoparticles have been explored as a platform for the sensitive and selective detection of nucleic acids. This application is particularly relevant in the fields of diagnostics and biosensing, where the ability to detect and quantify specific DNA or RNA sequences is essential (Zhai, Li, & Sun, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as 2,3,7,8,12,13,17,18-octaethyl-21h,23h-porphine palladium(ii) and copper(ii) are known to interact with various organic compounds and serve as catalysts in organic synthesis .

Mode of Action

It’s known that similar compounds can catalyze important organic reactions, including coupling reactions, carbonylation reactions, and cyclization reactions . The ruthenium(II) carbonyl moiety might play a crucial role in these reactions.

Pharmacokinetics

Similar compounds are known to be soluble in organic solvents but insoluble in water , which could affect their bioavailability and distribution.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine ruthenium(II) carbonyl involves the reaction of ruthenium trichloride with 2,3,7,8,12,13,17,18-octaethylporphyrin in the presence of carbon monoxide to form the desired compound.", "Starting Materials": [ "Ruthenium trichloride", "2,3,7,8,12,13,17,18-octaethylporphyrin", "Carbon monoxide" ], "Reaction": [ "Step 1: Dissolve 2,3,7,8,12,13,17,18-octaethylporphyrin (1.0 g) in 50 mL of dichloromethane.", "Step 2: Add ruthenium trichloride (0.5 g) to the solution and stir for 30 minutes.", "Step 3: Add carbon monoxide gas to the reaction mixture and stir for an additional 2 hours.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a silica gel column and eluting with a mixture of dichloromethane and methanol (95:5) to obtain the desired product as a dark purple solid." ] } | |

CAS No. |

41636-35-5 |

Molecular Formula |

C37H44N4ORu |

Molecular Weight |

661.8 g/mol |

IUPAC Name |

carbon monoxide;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;ruthenium(2+) |

InChI |

InChI=1S/C36H44N4.CO.Ru/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-2;/h17-20H,9-16H2,1-8H3;;/q-2;;+2 |

InChI Key |

CRTFSNIGJRIMPF-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[C-]#[O+].[Ru+2] |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[C-]#[O+].[Ru+2] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.